molecular formula C22H25FN2O2 B7714964 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7714964
M. Wt: 368.4 g/mol
InChI Key: IRQIPHUDGBKKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorobenzoyl group, a pentyl chain, and a carboxamide group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a suitable tetrahydroquinoline precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-fluorobenzoyl group onto the tetrahydroquinoline core.

    Amidation: The resulting intermediate is then subjected to amidation with pentylamine to form the desired carboxamide. This step is typically carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or dielectric constants.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The tetrahydroquinoline core can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with polar amino acids. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-flu

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-2-3-4-13-24-21(26)18-9-12-20-17(15-18)6-5-14-25(20)22(27)16-7-10-19(23)11-8-16/h7-12,15H,2-6,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQIPHUDGBKKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.